2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(2-METHYLPHENYL)CARBAMOYL]PROPANOATE
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Overview
Description
2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(2-METHYLPHENYL)CARBAMOYL]PROPANOATE is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenyl group, an oxoethyl group, and an amino-substituted oxobutanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(2-METHYLPHENYL)CARBAMOYL]PROPANOATE typically involves the reaction of 4-chlorophenylacetic acid with 2-methylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(2-METHYLPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(2-METHYLPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)ethylamine: Used in the preparation of isoalloxazine derivatives as cholinesterase inhibitors.
Methyl 2-(4-chlorophenyl)acetate: Utilized in the synthesis of various organic compounds.
Uniqueness
2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(2-METHYLPHENYL)CARBAMOYL]PROPANOATE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chlorophenyl group and an amino-substituted oxobutanoate moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H18ClNO4 |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 4-(2-methylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C19H18ClNO4/c1-13-4-2-3-5-16(13)21-18(23)10-11-19(24)25-12-17(22)14-6-8-15(20)9-7-14/h2-9H,10-12H2,1H3,(H,21,23) |
InChI Key |
NLPQWCVPPFQVRZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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